molecular formula C17H19NS2 B8354195 11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin

11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin

Cat. No. B8354195
M. Wt: 301.5 g/mol
InChI Key: LIABTKMSNBPDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin is a useful research compound. Its molecular formula is C17H19NS2 and its molecular weight is 301.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin

Molecular Formula

C17H19NS2

Molecular Weight

301.5 g/mol

IUPAC Name

2-(6H-benzo[c][1,5]benzodithiepin-6-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C17H19NS2/c1-18(2)12-11-15-13-7-3-4-8-14(13)19-16-9-5-6-10-17(16)20-15/h3-10,15H,11-12H2,1-2H3

InChI Key

LIABTKMSNBPDSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2SC3=CC=CC=C3S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.40 g of 11H-dibenzo(b,e)-1,4-dithiepin (K. Sindelar, M. Protiva and M. Hrubantova, Czech. 202.239) in 50 ml of ether was treated dropwise over 20 minutes of 15% n-butyllithium solution in hexane in a nitrogen atmosphere. The mixture was stirred for 30 minutes at room temperature and then treated with external cooling with ice and water and with 10 ml of 2-dimethylaminoethyl chloride, added dropwise. Then, the mixture was stirred for another 2 hours at room temperature. It was then washed with water and the basic product extracted into a mild excess of 1:1 dilute hydrochloric acid. The acid aqueous layer was separated, made alkaline with aqueous ammonia and the base extracted with ether. The extract was dried with potassium carbonate and evaporated. The remaining oily base was dissolved in 7 ml of acetone and treated with a solution of 1.81 g of oxalic acid in 5 ml of acetone. The crystalline hydrogen oxalate (5.31 g) separated, was filtered with suction and purified by recrystallization from aqueous ethanol, m.p. 195°-197° C.
Name
11H-dibenzo(b,e)-1,4-dithiepin
Quantity
3.4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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10 mL
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reactant
Reaction Step Two

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